molecular formula C11H15NO5 B5857695 2-Nitrooxyadamantane-2-carboxylic acid

2-Nitrooxyadamantane-2-carboxylic acid

Cat. No.: B5857695
M. Wt: 241.24 g/mol
InChI Key: PZNCCKQLSIXSFR-UHFFFAOYSA-N
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Description

2-Nitrooxyadamantane-2-carboxylic acid is a derivative of adamantane, a compound known for its unique cage-like structure. This compound features a nitrooxy group and a carboxylic acid group attached to the adamantane core, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrooxyadamantane-2-carboxylic acid typically involves the nitration of adamantane derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration reactions under controlled conditions to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Nitrooxyadamantane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitrooxy group can be oxidized under specific conditions.

    Reduction: The nitrooxy group can be reduced to form different derivatives.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alcohols, amines, and acid chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrooxyadamantane derivatives with higher oxidation states.

    Reduction: Formation of aminoadamantane derivatives.

    Substitution: Formation of esters, amides, and other functionalized adamantane derivatives.

Scientific Research Applications

2-Nitrooxyadamantane-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitrooxyadamantane-2-carboxylic acid involves its interaction with various molecular targets. The nitrooxy group can participate in redox reactions, affecting cellular processes. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitrooxyadamantane-2-carboxylic acid is unique due to the presence of both a nitrooxy group and a carboxylic acid group on the adamantane core. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-nitrooxyadamantane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c13-10(14)11(17-12(15)16)8-2-6-1-7(4-8)5-9(11)3-6/h6-9H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNCCKQLSIXSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(C(=O)O)O[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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